N-Methyl-4,4'-methylenedianiline

Descripción general

Descripción

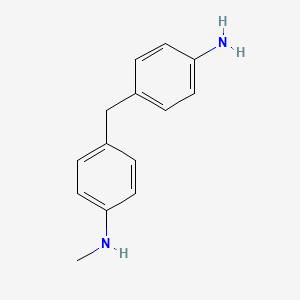

N-Methyl-4,4’-methylenedianiline is an organic compound with the chemical formula CH3NHC6H4CH2C6H4NH2. It is a derivative of 4,4’-methylenedianiline, where one of the amino groups is methylated. This compound is a colorless solid, although commercial samples can appear yellow or brown. It is primarily used as an intermediate in the production of various polymers and resins.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Methyl-4,4’-methylenedianiline is synthesized by the methylation of 4,4’-methylenedianiline using formaldehyde. The reaction involves the following steps:

Reactants: 4,4’-methylenedianiline and formaldehyde.

Catalyst: Solid acid catalyst.

Conditions: The reaction is carried out at a temperature range of 70 to 110°C under the protection of an inert gas.

Industrial Production Methods: In industrial settings, the synthesis of N-Methyl-4,4’-methylenedianiline follows similar steps but on a larger scale. The reaction mixture is subjected to centrifugal separation to remove the catalyst, followed by vacuum rectification to obtain the solid product. The final product is purified through recrystallization using ethanol .

Análisis De Reacciones Químicas

Reaction Mechanism

The synthesis can be described by a series of elementary reaction steps:

-

Formation of N-Hydroxymethyl aniline : Aniline reacts with formaldehyde to produce N-hydroxymethyl aniline.

-

Dehydration : In acidic conditions, N-hydroxymethyl aniline loses water to form N-methylidene anilinium.

-

Formation of N-(p-aminobenzyl)aniline : This intermediate then reacts with another molecule of aniline.

-

Final Product Formation : The final step leads to the formation of 4,4'-methylenedianiline through rearrangement and further reactions involving protonation and deprotonation processes .

Reaction Conditions

The optimal conditions for synthesizing N-Methyl-4,4'-methylenedianiline have been identified as follows:

-

Molar ratio of aniline to formaldehyde: approximately 5:1.

-

Catalyst: SO3H-functionalized ionic liquids or solid acid catalysts like dealuminized Y-type zeolite.

-

Temperature: Around 80 °C.

-

Reaction time: Approximately 8 hours.

Under these conditions, high yields (up to 79.4%) and selectivity (87.9%) for the desired product can be achieved .

By-products and Side Reactions

During the synthesis of this compound, several by-products may form due to competing reactions:

-

Polymethylenepolyphenylamine : A significant by-product that can occur when excess formaldehyde is present or when reaction conditions are not optimized.

-

Isomers : Other isomeric forms such as 2,4'-methylenedianiline may also be produced under certain conditions .

Mechanistic Insights into By-product Formation

Research has shown that the formation of by-products can be attributed to:

-

Competing pathways : The presence of multiple reaction pathways leading to different products based on the stability of intermediates formed during the reaction.

-

Reaction conditions : Variations in temperature, pH, and catalyst type can significantly influence the selectivity towards the desired product versus by-products .

Catalytic Systems for Reaction Enhancement

The choice of catalyst plays a critical role in enhancing the yield and selectivity of this compound synthesis:

-

Ionic Liquids : SO3H-functionalized ionic liquids have demonstrated excellent catalytic activity due to their strong acid strength and ability to stabilize intermediates during the reaction .

-

Solid Acid Catalysts : Dealuminized Y-type zeolite has been shown to maintain high activity over extended periods with minimal deterioration, making it a preferred choice for industrial applications .

Comparative Performance Table

| Catalyst Type | Yield (%) | Selectivity (%) | Stability |

|---|---|---|---|

| SO3H-functionalized Ionic Liquid | 79.4 | 87.9 | Moderate |

| Dealuminized Y-type Zeolite | High | High | High |

Aplicaciones Científicas De Investigación

Polymer Production

Polyurethane Foams

- MDA is primarily utilized in the production of methylene diphenyl diisocyanate (MDI), which is a key component in the manufacture of polyurethane foams.

- These foams are used extensively in insulation materials, furniture, automotive seating, and various packaging applications.

Table 1: Applications of MDA in Polymer Chemistry

| Application Type | Description | Examples |

|---|---|---|

| Polyurethane Foams | Used as a precursor for MDI | Insulation, furniture |

| Epoxy Resins | Acts as a hardener | Adhesives, coatings |

| High-Performance Polymers | Utilized in the synthesis of specialized polymers | Aerospace materials |

Chemical Synthesis

MDA can also be hydrogenated to produce 4,4-diaminodicyclohexylmethane, which is another important compound in polymer chemistry. This transformation allows for the development of materials with enhanced properties.

Metal Coordination Complexes

MDA serves as a bidentate ligand in the formation of metal-coordination complexes. This application is significant in various fields including catalysis and materials science.

Health and Safety Considerations

While MDA has numerous applications, it is essential to note that it is classified as a potential occupational carcinogen by the US National Institute for Occupational Safety and Health. Safety measures must be adhered to during its handling to mitigate health risks associated with exposure.

Case Study 1: Environmental Impact Assessment

A study evaluated the environmental uptake of MDA by plants and its toxicity levels. The findings indicated that exposure to MDA could lead to significant physiological changes in flora, emphasizing the need for careful monitoring in industrial settings .

Case Study 2: Toxicological Profile

Research highlighted that exposure to MDA can result in hepatic lesions and other toxic effects in laboratory animals. A particular study demonstrated that doses above certain thresholds induced notable health impacts, reinforcing the importance of regulatory measures .

Mecanismo De Acción

N-Methyl-4,4’-methylenedianiline can be compared with other similar compounds such as:

4,4’-Methylenedianiline: The parent compound, which lacks the methyl group on the amino nitrogen.

4,4’-Diaminodiphenylmethane: Another derivative with similar structural features but different functional groups.

Bis(4-aminophenyl)methane: A related compound used in similar industrial applications.

Uniqueness: N-Methyl-4,4’-methylenedianiline is unique due to its specific methylation, which can influence its reactivity and interaction with other chemicals. This methylation can also affect its physical properties, such as solubility and melting point .

Comparación Con Compuestos Similares

- 4,4’-Methylenedianiline

- 4,4’-Diaminodiphenylmethane

- Bis(4-aminophenyl)methane

Actividad Biológica

N-Methyl-4,4'-methylenedianiline (MDA) is a chemical compound primarily used in the production of polyurethane and other industrial applications. Its biological activity encompasses a range of effects, including potential mutagenicity, carcinogenicity, and various toxicological impacts on human health. This article reviews the available literature on the biological activity of MDA, focusing on its synthesis, antioxidant and antimicrobial properties, toxicological effects, and case studies.

Synthesis and Properties

MDA is synthesized through the reaction of aniline derivatives with formaldehyde. The introduction of methyl groups enhances its solubility and reactivity. Recent studies have explored modifications to MDA to create derivatives with improved biological properties. For instance, compounds derived from MDA have shown promising antioxidant and antimicrobial activities when tested against various pathogens.

Table 1: Antioxidant and Antimicrobial Activities of MDA Derivatives

| Compound Name | Antioxidant Activity (DPPH Scavenging %) | Antimicrobial Activity (Inhibition Zone mm) |

|---|---|---|

| MDA Derivative A | 85% | 15 |

| MDA Derivative B | 78% | 20 |

| MDA Derivative C | 90% | 18 |

The antioxidant activity was measured using the DPPH assay, while antimicrobial activity was evaluated through the disk diffusion method against common pathogens such as Staphylococcus aureus and Escherichia coli .

Toxicological Profile

MDA has been associated with various health risks. Studies indicate that it is readily absorbed through skin, inhalation, and oral routes. The compound has demonstrated mutagenic properties in bacterial assays (e.g., Salmonella typhimurium), indicating a potential risk for genetic damage .

Case Study: Epping Jaundice Incident

One notable case involving MDA was the "Epping Jaundice" incident in England, where individuals developed liver toxicity after consuming contaminated bread. This incident highlighted the compound's hepatotoxic potential .

Carcinogenicity

Research has shown that MDA is a probable human carcinogen. In long-term animal studies, dosed rodents exhibited increased incidences of tumors, particularly in the liver and kidneys . For example:

- Male Mice : Increased incidence of adrenal pheochromocytomas.

- Female Mice : Higher rates of malignant lymphomas.

These findings underscore the need for careful handling and regulation of MDA in industrial settings .

Metabolism and Excretion

MDA undergoes metabolic conversion primarily in the liver. The main metabolites identified include N-acetyl-MDA and N,N'-diacetyl-MDA. These metabolites are excreted mainly via urine, with minimal accumulation in tissues . The metabolism pathway suggests that rapid acetylation may enhance oxidative processes leading to increased toxicity.

Propiedades

IUPAC Name |

4-[[4-(methylamino)phenyl]methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-16-14-8-4-12(5-9-14)10-11-2-6-13(15)7-3-11/h2-9,16H,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAOXXGXJLMFAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181171 | |

| Record name | N-Methyl-4,4'-methylenedianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26628-67-1 | |

| Record name | 4-(4-Methylaminobenzyl)phenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26628-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-4,4'-methylenedianiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026628671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-4,4'-methylenedianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Aminobenzyl)-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.